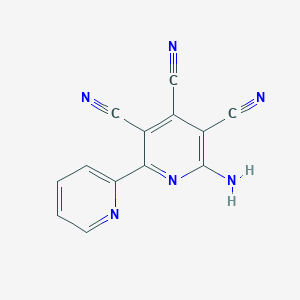

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine

Description

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a polyfunctionalized pyridine derivative characterized by:

- A central pyridine ring substituted with three cyano (-CN) groups at positions 3, 4, and 3.

- An amino (-NH₂) group at position 2.

- A 2-pyridyl substituent at position 4.

This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a ligand for receptor binding or a precursor for heterocyclic synthesis .

Properties

IUPAC Name |

2-amino-6-pyridin-2-ylpyridine-3,4,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N6/c14-5-8-9(6-15)12(11-3-1-2-4-18-11)19-13(17)10(8)7-16/h1-4H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVIEEDXQBTFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

Research has indicated that derivatives of 2-amino-3,4,5-tricyano-6-(2-pyridyl)pyridine exhibit promising anticancer properties. A study demonstrated that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

B. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A series of synthesized derivatives showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 62.5 μg/mL to 250 μg/mL, indicating potent antimicrobial activity comparable to standard antibiotics .

Organic Synthesis

A. Synthesis of Pyridine Derivatives

This compound serves as an important intermediate in the synthesis of various pyridine derivatives. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it a versatile building block in organic synthesis. For instance, it can be utilized to synthesize more complex heterocyclic compounds that have potential biological activities .

B. Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in one-pot reactions for synthesizing other pyridine derivatives. Its catalytic efficiency has been attributed to its electronic properties and ability to stabilize reaction intermediates .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyridine ring can significantly enhance their potency against targeted biological pathways. For example, substituents at the C-2 or C-4 positions have been shown to influence receptor binding affinity and selectivity towards adenosine receptors (ARs), which are implicated in various diseases such as epilepsy and cancer .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 62.5 |

| S. aureus | 200 | |

| Bacillus subtilis | 250 | |

| Clostridium tetani | 250 |

Table 2: Synthesis Pathways for Pyridine Derivatives

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | This compound | Various substituted pyridines |

| Cyclization | 2-Amino-3,4,5-tricyano derivatives | Complex heterocycles |

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogues

3,5-Dicyanopyridine Derivatives

- Example Compounds: 3,5-Dicyanopyridine derivatives (e.g., 6a-6s) and thieno[2,3-b]pyridines (7a-7d) .

- Key Differences: The target compound has three cyano groups (vs. two in 3,5-dicyanopyridines), enhancing electron-withdrawing effects.

- Functional Implications: Increased cyano groups may improve binding affinity to adenosine receptors (e.g., rA1 and rA2A) due to stronger dipole interactions .

Heterocyclic Aromatic Amines (HAAs)

- Example Compounds: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) .

- Key Differences: HAAs feature fused imidazo-pyridine/quinoline rings, whereas the target compound lacks such fusion. The amino group in HAAs is part of an imidazole ring, unlike the free amino group in the target compound.

- Functional Implications: HAAs are potent carcinogens due to DNA adduct formation via metabolic activation . The absence of an imidazole ring in the target compound may reduce such risks, though cyano groups could introduce alternative reactivity .

Binding Affinity and Receptor Interactions

Table 1: Comparison of Binding Affinities (Ki Values)

- Key Insight: The target compound’s tricyano substitution may enhance receptor binding compared to dicyano analogues, but its lack of fused heterocycles likely precludes carcinogenicity akin to HAAs.

Carcinogenic Potential

- HAAs: PhIP induces colon and mammary carcinomas in rodents . MeIQx forms DNA adducts (e.g., dG-C8-MeIQx) linked to mutagenesis .

- Target Compound: No direct evidence of carcinogenicity exists.

Biological Activity

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with three cyano groups and an amino group, which contributes to its reactivity and biological potential. The synthesis typically involves multi-step processes that can vary based on the desired derivatives and their specific applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino derivatives of pyridines. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 62.5 μg/mL |

| Compound B | Bacillus subtilis | 200 μg/mL |

| Compound C | Clostridium tetani | 250 μg/mL |

| Compound D | Salmonella typhi | 100 μg/mL |

These findings indicate that modifications in the structure can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell proliferation. For example, derivatives of related pyridine compounds have demonstrated selective cytotoxicity against cancer cell lines such as HePG2. The structure-activity relationship (SAR) indicates that the presence of cyano groups significantly enhances anticancer properties .

3. Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been tested against various enzymes, including carbonic anhydrase (CA), which plays a vital role in physiological processes:

| Enzyme | IC50 Value (μM) |

|---|---|

| hCA I | 2.84 - 112.44 |

| hCA II | 2.56 - 31.17 |

These results suggest that certain derivatives exhibit strong inhibition capabilities, making them valuable in treating conditions where CA is implicated .

Case Studies

A notable case study involved the synthesis and evaluation of several 2-amino-3-cyanopyridine derivatives for their biological activities. The study reported that specific modifications led to enhanced selectivity and potency against targeted receptors, including adenosine receptors . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. How can its potential carcinogenicity be evaluated in alignment with heterocyclic amine (HCA) guidelines?

- Methodological Answer : Follow OECD 451/453 guidelines:

- Ames test (TA98 strain ± S9 metabolic activation) to assess mutagenicity.

- Rodent bioassays (18–24 months) with dietary administration (0.1–500 ppm).

- Compare to known HCAs (e.g., PhIP, MeIQx) using LC-MS/MS quantification in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.